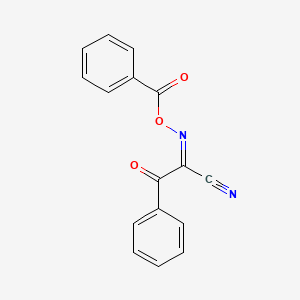
2-(Benzoyloxyimino)-3-oxo-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate is a complex organic compound with a unique structure that includes both nitrile and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate typically involves the reaction of 3-oxo-3-phenylpropanenitrile with benzoic acid under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol at room temperature, which facilitates the formation of the desired product through a Michael addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanenitrile: Shares a similar core structure but lacks the benzoate group.
Benzoylacetonitrile: Another related compound with similar functional groups.
Uniqueness
N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate is unique due to the presence of both nitrile and benzoate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[(Z)-(1-cyano-2-oxo-2-phenylethylidene)amino] benzoate |
InChI |
InChI=1S/C16H10N2O3/c17-11-14(15(19)12-7-3-1-4-8-12)18-21-16(20)13-9-5-2-6-10-13/h1-10H/b18-14- |
InChI Key |
CSLITMYGKKNUDV-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N\OC(=O)C2=CC=CC=C2)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NOC(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















